molecular formula C3H8N2S2 B14276135 Methyl 2-methylhydrazine-1-carbodithioate CAS No. 131815-34-4

Methyl 2-methylhydrazine-1-carbodithioate

Cat. No.: B14276135
CAS No.: 131815-34-4
M. Wt: 136.24 g/mol
InChI Key: QOVRCLSLNCJVRS-UHFFFAOYSA-N
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Description

Methyl 2-methylhydrazine-1-carbodithioate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the hydrazine moiety and a carbodithioate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylhydrazine-1-carbodithioate typically involves the reaction of methylhydrazine with carbon disulfide in the presence of a base. The reaction proceeds as follows:

  • Methylhydrazine is reacted with carbon disulfide in an aqueous or alcoholic medium.
  • A base such as sodium hydroxide or potassium hydroxide is added to facilitate the reaction.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
  • The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and controlled reaction conditions can optimize the synthesis and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylhydrazine-1-carbodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the hydrazine moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Methyl 2-methylhydrazine-1-carbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylhydrazine-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. It may also interact with metal ions, forming coordination complexes that can influence biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the carbodithioate group.

    Carbodithioic Acid Derivatives: Compounds with similar functional groups but different substituents on the hydrazine moiety.

Uniqueness

Methyl 2-methylhydrazine-1-carbodithioate is unique due to the presence of both the methylhydrazine and carbodithioate groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl N-(methylamino)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRCLSLNCJVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20767986
Record name Methyl 2-methylhydrazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131815-34-4
Record name Methyl 2-methylhydrazine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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